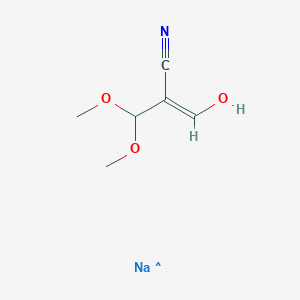
(11S,14S)-17-(4-Carboxybutanamido)-14-(4-(4-carboxybutanamido)butyl)-4,13,16,23-tetraoxo-5,12,15,22-tetraazahexacosane-1,11,26-tricarboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(11S,14S)-17-(4-Carboxybutanamido)-14-(4-(4-carboxybutanamido)butyl)-4,13,16,23-tetraoxo-5,12,15,22-tetraazahexacosane-1,11,26-tricarboxylic Acid is a complex organic compound with a unique structure that includes multiple carboxybutanamido groups and tetraazahexacosane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (11S,14S)-17-(4-Carboxybutanamido)-14-(4-(4-carboxybutanamido)butyl)-4,13,16,23-tetraoxo-5,12,15,22-tetraazahexacosane-1,11,26-tricarboxylic Acid involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The process typically starts with the preparation of the carboxybutanamido groups, followed by their attachment to the tetraazahexacosane backbone through amide bond formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as chromatography and crystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
(11S,14S)-17-(4-Carboxybutanamido)-14-(4-(4-carboxybutanamido)butyl)-4,13,16,23-tetraoxo-5,12,15,22-tetraazahexacosane-1,11,26-tricarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially enhancing its stability and solubility.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more stable, reduced forms of the compound. Substitution reactions can lead to a wide range of new derivatives with different functional groups.
科学研究应用
(11S,14S)-17-(4-Carboxybutanamido)-14-(4-(4-carboxybutanamido)butyl)-4,13,16,23-tetraoxo-5,12,15,22-tetraazahexacosane-1,11,26-tricarboxylic Acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including its use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.
作用机制
The mechanism of action of (11S,14S)-17-(4-Carboxybutanamido)-14-(4-(4-carboxybutanamido)butyl)-4,13,16,23-tetraoxo-5,12,15,22-tetraazahexacosane-1,11,26-tricarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features, used as a solvent and synthetic intermediate.
Volatile Organic Compounds: Various compounds with similar functional groups and reactivity, used in different industrial applications.
Uniqueness
(11S,14S)-17-(4-Carboxybutanamido)-14-(4-(4-carboxybutanamido)butyl)-4,13,16,23-tetraoxo-5,12,15,22-tetraazahexacosane-1,11,26-tricarboxylic Acid stands out due to its unique combination of carboxybutanamido groups and tetraazahexacosane backbone, which confer specific chemical and biological properties
属性
分子式 |
C39H64N6O16 |
|---|---|
分子量 |
873.0 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[2,6-bis(4-carboxybutanoylamino)hexanoylamino]-6-(4-carboxybutanoylamino)hexanoyl]amino]-7-(4-carboxybutanoylamino)heptanoic acid |
InChI |
InChI=1S/C39H64N6O16/c46-29(15-8-19-33(50)51)40-23-5-1-2-14-28(39(60)61)45-38(59)27(13-4-7-25-42-31(48)17-10-21-35(54)55)44-37(58)26(43-32(49)18-11-22-36(56)57)12-3-6-24-41-30(47)16-9-20-34(52)53/h26-28H,1-25H2,(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H,44,58)(H,45,59)(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,60,61)/t26?,27-,28-/m0/s1 |
InChI 键 |
DPIITIJTPNHWEQ-UWDVWBIHSA-N |
手性 SMILES |
C(CC[C@@H](C(=O)O)NC(=O)[C@H](CCCCNC(=O)CCCC(=O)O)NC(=O)C(CCCCNC(=O)CCCC(=O)O)NC(=O)CCCC(=O)O)CCNC(=O)CCCC(=O)O |
规范 SMILES |
C(CCC(C(=O)O)NC(=O)C(CCCCNC(=O)CCCC(=O)O)NC(=O)C(CCCCNC(=O)CCCC(=O)O)NC(=O)CCCC(=O)O)CCNC(=O)CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


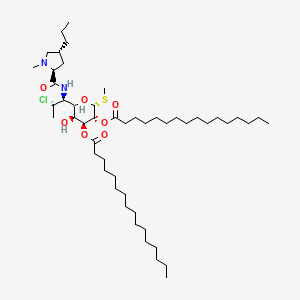
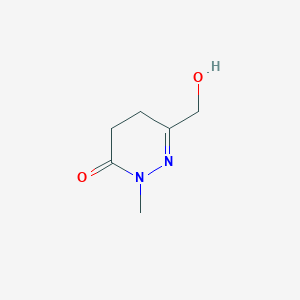
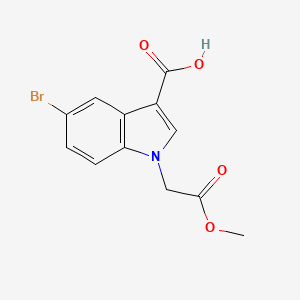
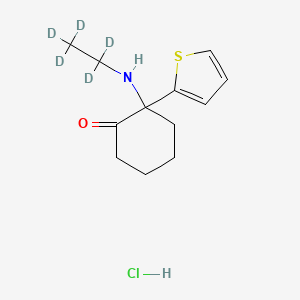
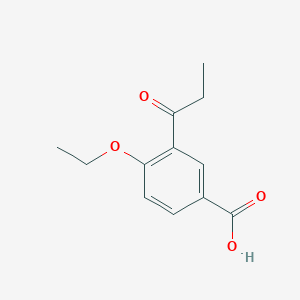
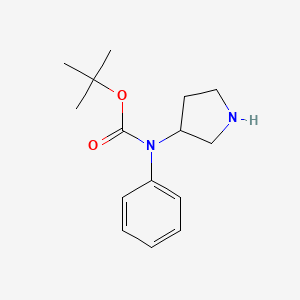
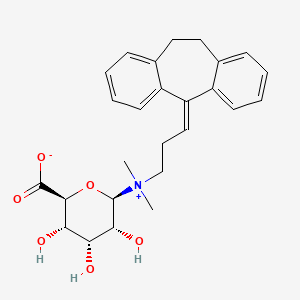
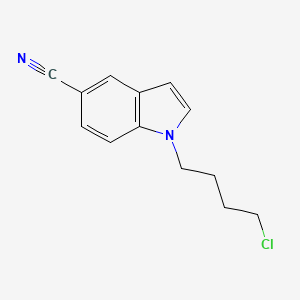
![Methyl 2-methylsulfonyl-7-thiophen-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13864054.png)
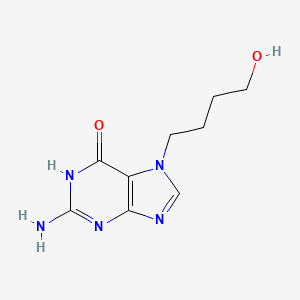
![4-[(2,6-Dichlorophenyl)methoxy]aniline](/img/structure/B13864073.png)
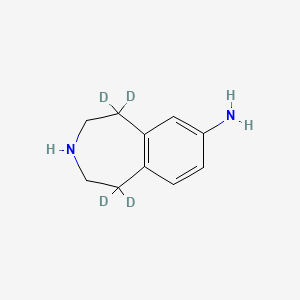
![VNL3-Acid VNL6 (Des-(1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine Fluoro-Venetoclax)](/img/structure/B13864096.png)
